1-(4-Chlorobenzyl)-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
1-(4-Chlorobenzyl)-1,2,3,4-tetrahydroisoquinoline is an organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a 4-chlorobenzyl group attached to the nitrogen atom of the tetrahydroisoquinoline ring system. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorobenzyl)-1,2,3,4-tetrahydroisoquinoline typically involves the condensation of 4-chlorobenzyl chloride with tetrahydroisoquinoline under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control over reaction conditions and higher yields. The use of automated reactors and real-time monitoring systems ensures consistent quality and efficiency in large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorobenzyl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include N-oxides, reduced tetrahydroisoquinoline derivatives, and various substituted analogs depending on the nucleophile used .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound has shown promise in biological assays, particularly in studies related to enzyme inhibition and receptor binding.
Medicine: Research has indicated potential anticancer, antimicrobial, and anti-inflammatory activities, making it a candidate for drug development.
Industry: It is used in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-Chlorobenzyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-(4-Chlorobenzyl)-1,2,3,4-tetrahydroisoquinoline can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: N,N-Bis(4-Chlorobenzyl)-1h-1,2,3,4-Tetraazol-5-Amine, 1-(4-Fluorobenzyl)-1,2,3,4-tetrahydroisoquinoline, and other 4-benzylpiperidine derivatives
Uniqueness: The presence of the 4-chlorobenzyl group imparts unique chemical and biological properties to the compound, differentiating it from other tetrahydroisoquinoline derivatives.
Properties
Molecular Formula |
C16H16ClN |
---|---|
Molecular Weight |
257.76 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C16H16ClN/c17-14-7-5-12(6-8-14)11-16-15-4-2-1-3-13(15)9-10-18-16/h1-8,16,18H,9-11H2 |
InChI Key |
CFQDVOUBIBEBEC-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(C2=CC=CC=C21)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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